8-methoxy-2,4-dimethyl-1H-1,5-benzodiazepine
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Overview
Description
8-Methoxy-2,4-dimethyl-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. This particular compound features a methoxy group at the 8th position and methyl groups at the 2nd and 4th positions on the benzodiazepine ring, contributing to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-2,4-dimethyl-1H-1,5-benzodiazepine can be achieved through multicomponent reactions (MCRs). One common method involves the reaction of o-phenylenediamine with an isocyanide in the presence of acetone. This reaction can be catalyzed by ammonium chloride or p-toluenesulfonic acid (p-TsOH) and typically occurs at room temperature in ethanol as a solvent .
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and catalyst recovery, is often employed to minimize environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the imine group within the benzodiazepine ring, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hydroxylated benzodiazepine derivatives.
Reduction: Aminated benzodiazepine derivatives.
Substitution: Halogenated benzodiazepine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential anxiolytic and anticonvulsant properties, making it a candidate for the development of new therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative properties. The methoxy and methyl groups on the benzodiazepine ring influence its binding affinity and selectivity for the GABA receptor .
Comparison with Similar Compounds
2,4-Dimethyl-1H-1,5-benzodiazepine: Lacks the methoxy group, resulting in different pharmacological properties.
8-Methoxy-1H-1,5-benzodiazepine: Lacks the methyl groups, affecting its chemical reactivity and biological activity.
1,2,4-Benzothiadiazine-1,1-dioxide: A structurally related compound with different pharmacological activities, such as antihypertensive and antidiabetic effects.
Uniqueness: 8-Methoxy-2,4-dimethyl-1H-1,5-benzodiazepine’s unique combination of methoxy and methyl groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
944522-53-6 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
8-methoxy-2,4-dimethyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C12H14N2O/c1-8-6-9(2)14-12-7-10(15-3)4-5-11(12)13-8/h4-7,14H,1-3H3 |
InChI Key |
SVISYYUVVLNVFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(N1)C=C(C=C2)OC)C |
Origin of Product |
United States |
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